REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[OH2:13]>>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:2]=[C:3]([C:4]([NH2:5])=[O:13])[N:7]=[N:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at about 82° C. for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
2-Chloroacrylnitrile is distilled off
|
Type
|
TEMPERATURE
|
Details
|
by raising the external temperature to about 113° C. excess
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 40° C.
|
Type
|
ADDITION
|
Details
|
toluene (10 ml) is added
|
Type
|
ADDITION
|
Details
|
Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
By raising the external temperature to 112° C.
|
Type
|
DISTILLATION
|
Details
|
toluene is distilled off
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried at about 60° C. in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)N)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[OH2:13]>>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:2]=[C:3]([C:4]([NH2:5])=[O:13])[N:7]=[N:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at about 82° C. for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
2-Chloroacrylnitrile is distilled off
|
Type
|
TEMPERATURE
|
Details
|
by raising the external temperature to about 113° C. excess
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 40° C.
|
Type
|
ADDITION
|
Details
|
toluene (10 ml) is added
|
Type
|
ADDITION
|
Details
|
Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
By raising the external temperature to 112° C.
|
Type
|
DISTILLATION
|
Details
|
toluene is distilled off
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried at about 60° C. in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)N)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |